molecular formula C6H2Br2N2Se B1582993 4,7-Dibromo-2,1,3-benzoselenadiazole CAS No. 63224-42-0

4,7-Dibromo-2,1,3-benzoselenadiazole

Cat. No. B1582993
CAS RN: 63224-42-0
M. Wt: 340.87 g/mol
InChI Key: MVYRQFKGUCDJAB-UHFFFAOYSA-N
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Description

4,7-Dibromo-2,1,3-benzoselenadiazole is a chemical compound with the molecular formula C6H2Br2N2Se . It has an average mass of 340.862 Da and a monoisotopic mass of 339.774994 Da .


Synthesis Analysis

The synthesis of 4,7-Dibromo-2,1,3-benzoselenadiazole involves using 2,1,3-benzothiadiazole as starting materials to react with bromine in hydrobromic acid . The mixture is refluxed for 2 hours, and 4,7-dibromo-2,1,3-benzoselenadiazole is afforded from vacuum filtration .


Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-2,1,3-benzoselenadiazole is characterized by chalcogen bonds . The asymmetric unit of the title crystal structure is shown in Figure 1 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in Table 2 .


Physical And Chemical Properties Analysis

4,7-Dibromo-2,1,3-benzoselenadiazole has a molecular formula of C6H2Br2N2Se . It has an average mass of 340.862 Da and a monoisotopic mass of 339.774994 Da .

Scientific Research Applications

Optoelectronics and Fluorescence

4,7-Dibromo-2,1,3-benzoselenadiazole, a building block in organic synthesis, plays a significant role in the development of high-performance optoelectronics devices. Its use in the fabrication of single crystals demonstrates elastic bending flexibility and crystalline-state fluorescence, essential for various applications in flexible electronics and photonic devices (Hayashi, Koizumi, & Kamiya, 2017).

Polymer Electrochromics

In the field of electrochromics, 4,7-Dibromo-2,1,3-benzoselenadiazole derivatives are utilized to create novel polymeric materials with unique coloration and electrochromic properties. These materials, like PTSeT and PESeE, show promise for applications in Red-Blue-Green (RGB) displays due to their distinct color states and electrical properties (Cihaner & Algi, 2008).

Solar Cell Applications

Modified 4,7-Dibromo-2,1,3-benzoselenadiazole has been applied in the synthesis of small band gap polymers like P1TPQ and P3TPQ. These materials are crucial for enhancing the efficiency of bulk heterojunction solar cells, demonstrating the potential for improved renewable energy technologies (Wang et al., 2010).

Luminescent Material Development

The compound has been used to synthesize luminescent materials with enhanced optical properties and thermostability. These advancements are significant for developing new materials for photoluminescence applications, particularly in lighting and display technologies (Tao et al., 2011).

Photophysical Modulation

Research has demonstrated the ability to modulate the photoluminescence properties of benzothiadiazoles and benzoselenadiazoles. This modulation, achieved through palladium-catalyzed C–H bond arylations, is pivotal in controlling the fluorescence wavelength and emission colors for various optical applications (Idris et al., 2018).

Biosensor Applications

4,7-Dibromo-2,1,3-benzoselenadiazole derivatives have been used in the development of conducting polymers for biosensor applications. These polymers serve as immobilization matrices, demonstrating significant potential in enzymatic biosensing and medical diagnostics (Emre et al., 2011).

Organic Memory Devices

Symmetrical donor-acceptor-donor type benzoselenadiazole-based π-conjugated molecules derived from 4,7-Dibromo-2,1,3-benzoselenadiazole have been synthesized for use in non-volatile organic resistive memory devices. These materials are critical in the development of advanced data storage technologies (Jadhav et al., 2020).

properties

IUPAC Name

4,7-dibromo-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2Se/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYRQFKGUCDJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=N[Se]N=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348157
Record name 4,7-Dibromo-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-2,1,3-benzoselenadiazole

CAS RN

63224-42-0
Record name 4,7-Dibromo-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dibromo-2,1,3-benzoselenadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
S Mondal, M Konda, B Kauffmann… - Crystal Growth & …, 2015 - ACS Publications
Here, we report the effects of electron donor and acceptor units attached with benzoselenadiazole for the change in optoelectronic and packing patterns in solid states. We have …
Number of citations: 24 pubs.acs.org
W Zhao, W Cai, R Xu, W Yang, X Gong, H Wu, Y Cao - Polymer, 2010 - Elsevier
A novel conjugated alternating copolymer (PCzDBSe) based on N-9′-heptadecanyl-2,7-carbazole and 5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzoselenadiazole) was synthesized by …
Number of citations: 63 www.sciencedirect.com
CW Bird, GWH Cheeseman… - Journal of the Chemical …, 1963 - pubs.rsc.org
O-PHENYLENEDIAMINES are important intermediates in heterocyclic synthesis but their preparation is often long and difficult. Although it is convenient to base the preparation of the …
Number of citations: 28 pubs.rsc.org
T Yasuda, T Imase, T Yamamoto - Macromolecules, 2005 - ACS Publications
New alternating donor−acceptor charge-transfer (CT)-type copolymers consisting of didodecyloxy-p-phenylene (Ph), N-(4-dodecyloxyphenyl)carbazole (Cz), or N-hexyldiphenylamine (…
Number of citations: 78 pubs.acs.org
R Yang, R Tian, Q Hou, W Yang, Y Cao - Macromolecules, 2003 - ACS Publications
A novel series of light-emitting copolymers derived from 9,9-dioctylfluorene (DOF) and 2,1,3-benzoselenadiazole (BSeD) is prepared by means of palladium-catalyzed Suzuki coupling …
Number of citations: 250 pubs.acs.org
A Liang, H Wang, Y Chen, X Zheng, T Cao, X Yang… - Dyes and …, 2018 - Elsevier
Several tetraphenylethene and triphenylamine decorated donor-acceptor (DA) benzoselenadiazole derivatives with aggregation-induced emission (AIE) features were synthesized and …
Number of citations: 21 www.sciencedirect.com
J Xu, Q Ji, L Kong, H Du, X Ju, J Zhao - Polymers, 2018 - mdpi.com
A series of π-conjugated polymers containing alternating benzoselenadiazole (BSe)-bi(thiophene derivative)-carbazole or benzoththiadiazole (BSe)-bi(thiophene derivative)-fluorene …
Number of citations: 27 www.mdpi.com
F Huang, L Hou, H Shen, R Yang… - Journal of Polymer …, 2006 - Wiley Online Library
Novel copolymers derived from amino‐functionalized fluorene‐ and selenium‐containing heterocycles [2,1,3‐benzoselenadiazole (BSeD)] were synthesized by the palladium‐…
Number of citations: 51 onlinelibrary.wiley.com
MR Hassan - 2010 - opus.uleth.ca
During the attempts to carry out Suzuki coupling reactions, the σ-bonded Pd−Caryl benzochalcogenadiazolyl complexes trans-[ClPd(PPh3)2(C6H2BrN2E)] (E = S, Se) were isolated. …
Number of citations: 7 opus.uleth.ca
SA Shin, JH Kim, JB Park, IN Kang… - Macromolecular …, 2013 - Wiley Online Library
A donor–acceptor‐type conjugated alternating copolymer (PBDT–DFBSe) consisting of benzodithiophene (BDT) and a fluorinated 2,1,3‐benzoselenadiazole derivative (DFBSe) is …
Number of citations: 11 onlinelibrary.wiley.com

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